

Application Note: Analysis of Apoptosis Induction by VTP50469 Fumarate using Flow Cytometry

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Compound of Interest

Compound Name: VTP50469 fumarate

Cat. No.: B13426403

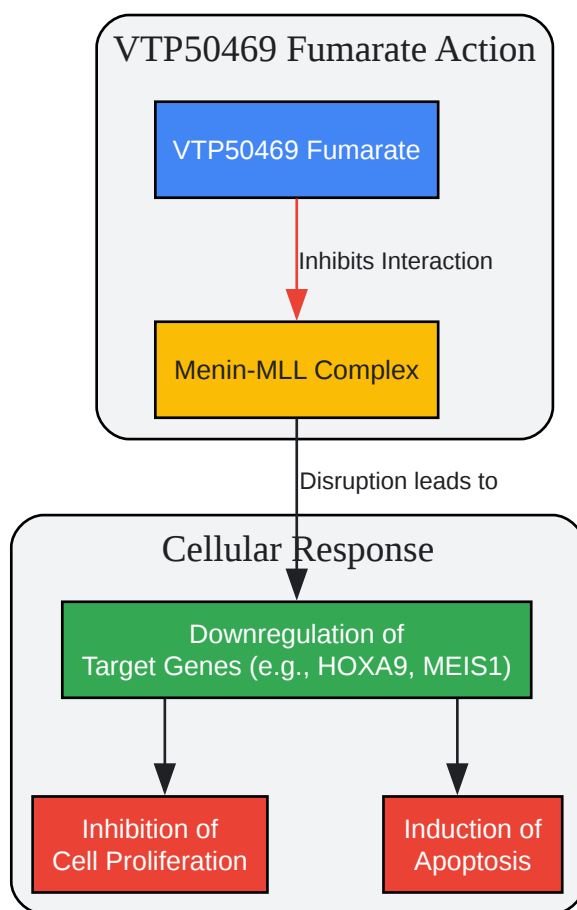
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Audience: Researchers, scientists, and drug development professionals.

Introduction

VTP50469 fumarate is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3][4][5] This interaction is a critical driver for the proliferation of certain types of leukemias, particularly those with MLL gene rearrangements.[2][3] By disrupting the Menin-MLL complex, **VTP50469 fumarate** displaces Menin from chromatin, leading to a downregulation of target gene expression, which in turn inhibits cell proliferation and induces apoptosis in susceptible cancer cell lines.[2][4][5] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by **VTP50469 fumarate** in a leukemia cell line using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Signaling Pathway of VTP50469 Fumarate-Induced Apoptosis



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Caption: **VTP50469 fumarate** signaling pathway.

Experimental Protocol

This protocol describes the treatment of the MOLM-13 (MLL-rearranged acute myeloid leukemia) cell line with **VTP50469 fumarate** and subsequent analysis of apoptosis using an Annexin V-FITC/PI apoptosis detection kit.

Materials

- **VTP50469 fumarate** (HY-114162A, MedChemExpress or equivalent)
- MOLM-13 cell line
- RPMI-1640 medium

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- DMSO (Dimethyl sulfoxide)
- Phosphate Buffered Saline (PBS)
- Annexin V-FITC/PI Apoptosis Detection Kit
- Flow cytometer

Cell Culture and Treatment

- Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Ensure cells are in the logarithmic growth phase before treatment.
- Seed the cells at a density of 0.5×10^6 cells/mL in 6-well plates.
- Prepare a 10 mM stock solution of **VTP50469 fumarate** in DMSO.
- Treat cells with increasing concentrations of **VTP50469 fumarate** (e.g., 0 nM, 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest **VTP50469 fumarate** treatment.
- Incubate the cells for 48 hours.

Staining Protocol

- Harvest cells, including the supernatant, and transfer to 1.5 mL microcentrifuge tubes.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Wash the cells twice with 1 mL of cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

- Resuspend the cell pellet in 100 μ L of 1X Binding Buffer provided in the apoptosis detection kit.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.

Flow Cytometry Analysis

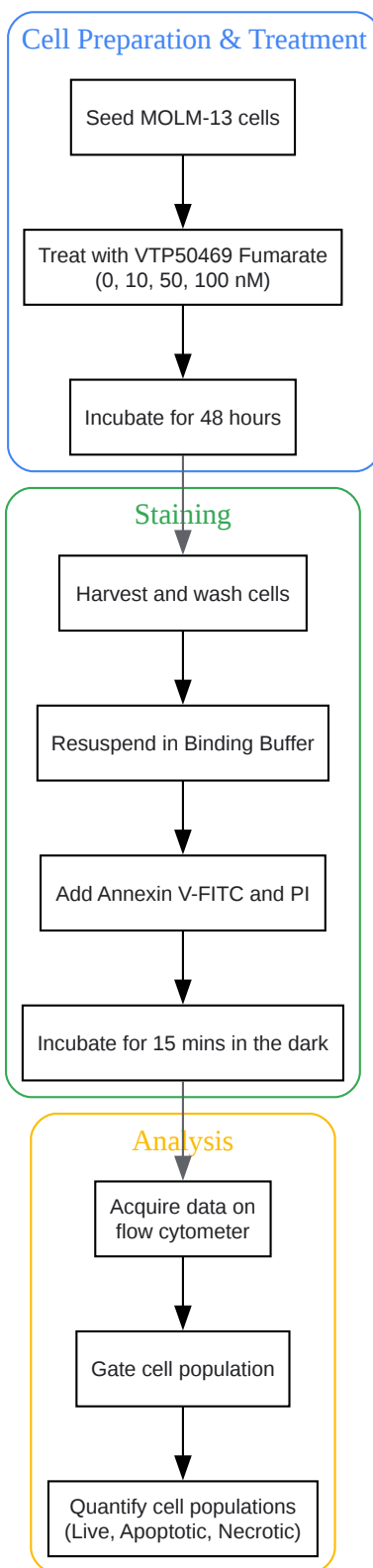
- Analyze the samples on a flow cytometer within one hour of staining.^[6]
- Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population and exclude debris.
- Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation.
- Acquire a minimum of 10,000 events for each sample.
- Analyze the data to quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V- / PI-): Live cells
 - Lower-right (Annexin V+ / PI-): Early apoptotic cells
 - Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation

The following table summarizes the expected quantitative data from the flow cytometry analysis of MOLM-13 cells treated with **VTP50469 fumarate** for 48 hours.

Treatment Concentration	% Live Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)	% Total Apoptotic Cells
Vehicle Control (0 nM)	95.2 ± 2.1	2.5 ± 0.5	1.8 ± 0.4	4.3 ± 0.9
10 nM VTP50469	75.6 ± 3.5	15.3 ± 1.8	8.1 ± 1.2	23.4 ± 3.0
50 nM VTP50469	42.1 ± 4.2	35.8 ± 2.9	20.3 ± 2.5	56.1 ± 5.4
100 nM VTP50469	15.8 ± 2.8	48.2 ± 3.7	34.5 ± 3.1	82.7 ± 6.8

Experimental Workflow



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Caption: Experimental workflow for apoptosis analysis.

Discussion

This application note provides a comprehensive protocol for assessing the pro-apoptotic effects of **VTP50469 fumarate**. The data presented demonstrates that **VTP50469 fumarate** induces apoptosis in MLL-rearranged leukemia cells in a dose-dependent manner, as evidenced by the increase in Annexin V positive cells.[2] This method allows for the sensitive detection and quantification of early and late-stage apoptosis, providing valuable insights into the compound's mechanism of action.[7][8] The presented workflow and protocols can be adapted for other cell lines and inhibitors of the Menin-MLL interaction.

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